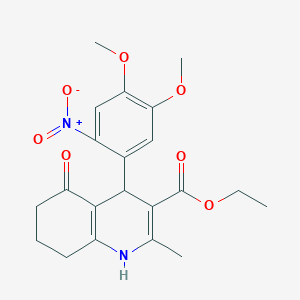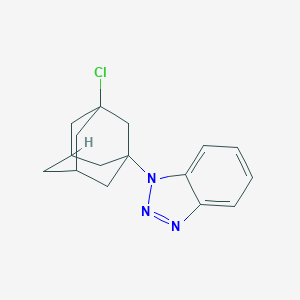![molecular formula C15H13N3O B5196002 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5196002.png)
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine, also known as MPP, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. MPP is a pyridine-based compound that has been synthesized using different methods.
Applications De Recherche Scientifique
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been studied for its potential applications in various fields. In the field of medicinal chemistry, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In addition, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine involves its interaction with specific proteins in cells. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to bind to the ATP-binding site of protein kinases, which are enzymes that play a key role in cell signaling and regulation. By inhibiting the activity of protein kinases, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can disrupt cell signaling pathways and inhibit cell growth and survival.
Biochemical and Physiological Effects:
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been found to have several biochemical and physiological effects. In vitro studies have shown that 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can inhibit the growth of cancer cells and induce cell death. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of inflammatory diseases. In addition, 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in lab experiments is its high purity and yield. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be synthesized using a simple and efficient method, which makes it easy to obtain in large quantities. However, one of the limitations of using 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in lab experiments is its potential toxicity. 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine. One area of research could be the development of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine-based drugs for the treatment of cancer and other diseases. Another area of research could be the investigation of the potential neuroprotective effects of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in animal models of neurodegenerative diseases. In addition, further studies could be conducted to explore the anti-inflammatory and antioxidant properties of 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine and their potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine can be synthesized using different methods. One of the commonly used methods involves the reaction between 2-methoxypyridine-5-boronic acid and 3-(1H-pyrazol-3-yl)benzaldehyde in the presence of a palladium catalyst. This method yields 2-methoxy-5-[3-(1H-pyrazol-3-yl)phenyl]pyridine in high purity and yield.
Propriétés
IUPAC Name |
2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-19-15-6-5-13(10-16-15)11-3-2-4-12(9-11)14-7-8-17-18-14/h2-10H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOIUQXIVSPDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5195919.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-isoxazolidinyl)propanamide](/img/structure/B5195925.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B5195933.png)
![N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5195941.png)
![N-[1,1-dimethyl-2-(phenylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5195946.png)

![2-(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5195964.png)
![2-cyano-3-(3-methoxy-4-{2-[(4-methylphenyl)thio]ethoxy}phenyl)acrylamide](/img/structure/B5195972.png)

![1-[(3-methyl-2-pyridinyl)methyl]-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5195976.png)
![3-{[(4-methylcyclohexyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5195977.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5195982.png)
![1-isobutyryl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5195990.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5195991.png)